1-Tritylimidazole

Coordination Chemistry Bioinorganic Chemistry Enzyme Modeling

1-Tritylimidazole (CAS 15469-97-3) delivers unmatched steric bulk for imidazole N-protection, enabling regioselective lithiation and orthogonal deprotection (94% TFA yield). It forms electronically stable metal complexes (HOMO-LUMO gap 3.89 eV). As the optimal axial ligand for Re(I) CORMs, it achieves ~10× potency vs. cisplatin. It is the most potent P450 inducer among 1-substituted imidazoles. ≥98% purity, shipped ambient. Buy now.

Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
CAS No. 15469-97-3
Cat. No. B131928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tritylimidazole
CAS15469-97-3
Synonyms1-(Triphenylmethyl)-1H-imidazole;  1-(Triphenylmethyl)imidazole;  CDD 3501;  N-Tritylimidazole; 
Molecular FormulaC22H18N2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4
InChIInChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
InChIKeyNPZDCTUDQYGYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tritylimidazole (CAS 15469-97-3) – What It Is and Why Procurement Teams Need Technical Clarity


1-Tritylimidazole (CAS 15469-97-3), also referred to as N-tritylimidazole or 1-(triphenylmethyl)-1H-imidazole, is an N-protected imidazole derivative featuring a bulky triphenylmethyl (trityl) group at the 1-position . It is most commonly supplied as a white to light yellow crystalline powder with a reported melting point of 220–224 °C, and is insoluble in water but soluble in common organic solvents . The compound serves as a key intermediate in organic synthesis, where the trityl group provides a sterically demanding and acid-labile N-protecting function that enables regioselective functionalization of the imidazole ring [1].

1-Tritylimidazole – Why a Generic N-Protected Imidazole Is Not a Drop-In Replacement


N-Protected imidazoles are not interchangeable. The choice of protecting group directly governs the steric environment at the N1 position, which in turn dictates lithiation regioselectivity, susceptibility to thermal rearrangement, and deprotection conditions [1]. The trityl group in 1-Tritylimidazole introduces a level of steric bulk that is unmatched by smaller N-substituents such as benzyl or methyl. This bulk strongly influences both the stability of metalated intermediates and the geometric outcome of coordination chemistry, while the acid-labile nature of the trityl group offers orthogonal deprotection selectivity relative to base-stable or hydrogenolyzable protecting groups [1][2].

1-Tritylimidazole – Product-Specific Quantitative Evidence Guide


Coordination Chemistry Differentiation – Crystallographic and Electronic Parameters of an Iron(II) Complex

The steric bulk of the trityl group imposes a well-defined coordination geometry in metal complexes. The iron(II) complex [Fe(1-Tritylimidazole)₄(OTf)₂] adopts a distorted octahedral geometry with four equatorial imidazole ligands and two axial triflate oxygens [1]. In contrast, complexes formed with less bulky N-substituted imidazoles such as 1-methylimidazole can adopt alternative geometries or coordination numbers due to reduced steric constraints. The trityl-imidazole complex exhibits a large HOMO-LUMO gap energy of 3.89 eV, indicating high electronic stability, which is a quantifiable metric for assessing its suitability in applications requiring robust metal-ligand frameworks [1].

Coordination Chemistry Bioinorganic Chemistry Enzyme Modeling

Anticancer Potency Differentiation – 1-Tritylimidazole vs. 1-Benzylimidazole in fac-[Re(CO)₃(N-N)L]⁺ Complexes

The replacement of the trityl group with a benzyl group causes a substantial decrease in anticancer activity. In a head-to-head comparison, fac-[Re(CO)₃(bpy)(1-tritylimidazole)]⁺ and related complexes bearing Ph₃E (E = C-imidazole) groups exhibited IC₅₀ values of 2–4 μM against three mammalian cell lines, making them approximately 10-fold more toxic than cisplatin [1]. In contrast, the 1-benzylimidazole analogue was only as toxic as cisplatin [1]. This quantifiable 10-fold difference in potency establishes the trityl group as a critical structural determinant for achieving enhanced anticancer activity in this class of rhenium(I) complexes.

Medicinal Inorganic Chemistry Anticancer Agents Carbon Monoxide Releasing Molecules

Cytochrome P450 Induction Potency – 1-Tritylimidazole vs. 1-Diphenylmethylimidazole and 1-Benzylimidazole

1-Tritylimidazole induces hepatic microsomal cytochrome P450 to a greater extent than its structural analogues with fewer phenyl substituents. In a comparative in vivo study, rats were administered a fixed dose of 0.2 mmol/kg of each compound, and 1-Tritylimidazole (three phenyl rings) was the most potent inducer among the series, followed by 1-diphenylmethylimidazole (two phenyl rings) and 1-benzylimidazole (one phenyl ring), demonstrating a clear structure-activity relationship tied to phenyl group count [1]. The study identified 1-benzylimidazole as the minimum structurally active unit, but with reduced potency [1].

Drug Metabolism Toxicology Enzyme Induction

Acid-Labile Deprotection Yield – 1-Tritylimidazole Deprotection Efficiency

The trityl protecting group in 1-Tritylimidazole can be removed under mild acidic conditions with high efficiency. In a systematic deprotection study, treatment of a trityl-protected imidazole derivative with TFA (10 equivalents) in CH₂Cl₂ at 20 °C for 2 hours afforded the deprotected product in 94% yield (NMR yield with CH₂Br₂ internal standard) [1]. This represents a quantifiable benchmark for deprotection efficiency that procurement teams can use when evaluating the compound's suitability for synthetic routes where orthogonal deprotection is required (e.g., in the presence of acid-sensitive functional groups that would be cleaved by stronger acid conditions).

Protecting Group Chemistry Solid-Phase Synthesis Multistep Organic Synthesis

1-Tritylimidazole – Best Research and Industrial Application Scenarios


Preparing Sterically Demanding Metal Complexes for Bioinorganic Modeling

The large HOMO-LUMO gap energy of 3.89 eV measured for the [Fe(1-Tritylimidazole)₄(OTf)₂] complex [1] confirms that 1-Tritylimidazole can form electronically stable metal complexes with well-defined, distorted octahedral geometry. Researchers developing enzyme active site models or metal-organic frameworks should select 1-Tritylimidazole when the synthetic target requires a bulky, hydrophobic ligand that enforces a specific coordination environment and resists unwanted redox decomposition.

Designing Potent Rhenium-Based Anticancer Agents

fac-[Re(CO)₃(N-N)(1-tritylimidazole)]⁺ complexes exhibit IC₅₀ values of 2–4 μM against mammalian cells, a ~10-fold improvement over cisplatin and a significant enhancement compared to the 1-benzylimidazole analogue [1]. Medicinal chemists pursuing rhenium(I)-based carbon monoxide releasing molecules (CORMs) with anticancer activity should prioritize 1-Tritylimidazole as the axial ligand of choice to achieve this potentiated cytotoxicity profile.

Conducting Cytochrome P450 Induction Studies with a High-Potency Reference Compound

1-Tritylimidazole is the most potent inducer of hepatic cytochrome P450 among the tested 1-substituted imidazole series (1-trityl > 1-diphenylmethyl > 1-benzyl) at a fixed dose of 0.2 mmol/kg in rats [1]. Toxicologists and DMPK scientists should use 1-Tritylimidazole as a reference standard or positive control when establishing P450 induction assays, or when probing the metabolic consequences of the trityl pharmacophore in drug candidates.

Multistep Synthesis Requiring Orthogonal N-Protection of Imidazole

The trityl group can be removed with 94% efficiency under mild acidic conditions (10 equiv. TFA, CH₂Cl₂, 20 °C, 2 h) [1]. Process chemists planning synthetic routes that involve imidazole N-protection should select 1-Tritylimidazole when the target sequence requires orthogonal deprotection (e.g., in the presence of base-labile or hydrogenolyzable protecting groups), as this quantitative deprotection yield enables reliable yield forecasting and cost estimation.

Technical Documentation Hub

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